![molecular formula C8H15B B1492359 5-(Bromomethyl)hept-1-ene CAS No. 2013132-43-7](/img/structure/B1492359.png)
5-(Bromomethyl)hept-1-ene
Overview
Description
Synthesis Analysis
The synthesis of 5-(Bromomethyl)hept-1-ene involves various stages. For instance, it has been used in the stereoselective synthesis of 7alpha-(3-carboxypropyl) estradiol . It also plays an important role as a starting material in the synthesis of a variety of compounds including DL-histrionicotoxin and benzophenone-containing fatty acids .Molecular Structure Analysis
The molecular formula of 5-(Bromomethyl)hept-1-ene is C8H15Br. The structure of this compound can be represented as CH2=CH(CH2)4CH(Br)CH3.Chemical Reactions Analysis
The chemical reactions involving 5-(Bromomethyl)hept-1-ene are complex and varied. For example, it has been used in the synthesis of azolo[a]pyridines from 5-(bromomethyl)hept-4-en-3-one and 5-bromopent-3-en-2-one derivatives .Scientific Research Applications
1. Drug Design and Development
5-(Bromomethyl)hept-1-ene, as part of the "beyond rule of 5" (bRo5) chemical space, is relevant in the development of new therapeutic agents, particularly in oncology and virology. Research emphasizes the challenges in achieving acceptable oral pharmacokinetics in drug discovery within this chemical space. A multiparametric scoring function (AB-MPS) has been developed to correlate pharmacokinetics results with various molecular properties (DeGoey, Chen, Cox, & Wendt, 2017).
2. Organic Synthesis and Chemical Reactions
Studies involving derivatives of 5-(Bromomethyl)hept-1-ene have contributed to the field of organic synthesis. For example, research on the synthesis and anti-HIV-1 activity of novel compounds demonstrates how 5-(Bromomethyl)hept-1-ene derivatives can be used to create active compounds against HIV-1 (Danel, Pedersen, & Nielsen, 1998).
3. Polymer Science
5-(Bromomethyl)hept-1-ene derivatives are significant in polymer science. The self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, for example, leads to the creation of hyperbranched polymers with a range of applications (Uhrich, Hawker, Fréchet, & Turner, 1992).
4. Material Science and Engineering
Research into the properties of 5-(Bromomethyl)hept-1-ene derivatives extends to materials science. One study focused on hydrogen bonding versus steric gearing in a hexasubstituted benzene derivative, which has implications for the design and understanding of new materials (Gavette, Sargent, & Allen, 2008).
5. Chromatography and Analytical Techniques
The resolution and simulation studies of enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione demonstrate the utility of 5-(Bromomethyl)hept-1-ene derivatives in analytical chemistry, particularly in the field of chromatography (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).
properties
IUPAC Name |
5-(bromomethyl)hept-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-3-5-6-8(4-2)7-9/h3,8H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRLYOVAFGFANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)hept-1-ene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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